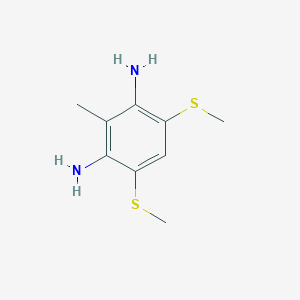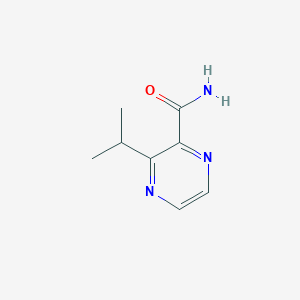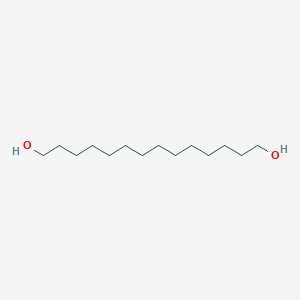
1,14-Tetradecanediol
Übersicht
Beschreibung
1,14-Tetradecanediol (1,14-TDC) is a linear, unsaturated hydrocarbon that is widely used in research and development applications. It is a colorless liquid with a boiling point of 187°C and a molecular weight of 214.3 g/mol. 1,14-TDC is a versatile compound that has many applications in the laboratory, including synthesis, scientific research, and drug development.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
1,14-Tetradecanediol wird in der pharmazeutischen Industrie aufgrund seiner antimikrobiellen Eigenschaften verwendet . Es kann dazu beitragen, die Sauberkeit und Sicherheit von pharmazeutischen Produkten zu gewährleisten.
Kosmetik
In der Kosmetikindustrie wird this compound als Inhaltsstoff für seine antimikrobiellen Eigenschaften verwendet, die dazu beitragen können, die Sauberkeit und Sicherheit von Kosmetikprodukten zu gewährleisten und möglicherweise Vorteile für die Gesundheit der Haut zu bieten .
Chemische Synthese
This compound kann in der chemischen Synthese verwendet werden. So kann es beispielsweise durch Ganzzell-Biotransformation in 1-Dodecanol, 1-Tetradecanol und 1,12-Dodecanediol umgewandelt werden .
Materialwissenschaften
Obwohl in den Suchergebnissen keine spezifischen Anwendungen in der Materialwissenschaft erwähnt werden, deuten die physikalischen und chemischen Eigenschaften von this compound, wie z. B. seine Phasenwechsel-Daten und Gaschromatographie-Daten , lassen potenzielle Anwendungen in diesem Bereich vermuten.
Lebensmittelindustrie
In der Lebensmittelindustrie kann this compound aufgrund seiner antimikrobiellen Aktivität als natürliches Konservierungsmittel verwendet werden, um die Haltbarkeit verderblicher Produkte zu verlängern und ihre Qualität und Sicherheit für Verbraucher zu erhalten .
Wirkmechanismus
1,14-Tetradecanediol, also known as tetradecane-1,14-diol, is a chemical compound with the molecular formula C14H30O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Eigenschaften
IUPAC Name |
tetradecane-1,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKZJJVNBQCVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066534 | |
| Record name | 1,14-Tetradecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19812-64-7 | |
| Record name | 1,14-Tetradecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,14-Tetradecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,14-Tetradecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,14-Tetradecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecane-1,14-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,14-Tetradecanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9PJ9ZSL7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: 1,14-Tetradecanediol has a molecular formula of C14H30O2 and a molecular weight of 230.39 g/mol. []
A: this compound features an all-trans conformation in its hydrocarbon skeleton. [] The terminal hydroxyl groups also adopt a trans configuration. The molecules, being centrosymmetric, arrange themselves in a zigzag pattern, forming a herring-bone motif. This arrangement is similar to the smectic C phase observed in liquid crystals. [] This structural similarity to molecules with an even number of carbon atoms differentiates it from those with an odd number. []
A: Research on Pinus ponderosa needles, driven by observations of premature parturition in cattle upon ingestion, led to the isolation of this compound. [] Scientists employed bioassay-guided fractionation using in vitro perfused placentomes from pregnant cows. [] This method pinpointed a mixture of vasoactive lipids, including this compound, present as myristate and/or laurate diesters. [] Structural elucidation involved techniques like NMR, IR, and mass spectrometry. [] Saponification, derivatization, and GC-MS confirmed lauric acid, myristic acid, and this compound as major constituents. []
A: Studies have investigated the presence of this compound in Pinus contorta (lodgepole pine) and Juniperus communis (common juniper), both known to induce abortion in cattle. [] While both species contained this compound, albeit at lower concentrations than in Pinus ponderosa, the primary abortifacient agent was identified as isocupressic acid. [] Therefore, while this compound exhibits vasoconstrictive properties, its role in the abortifacient action of these plants appears minimal. []
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent technique used for identifying and quantifying this compound in plant extracts. [, , , , ] This method involves separating the compounds within the extract based on their volatility, followed by their identification and quantification through mass spectrometry. This technique helps researchers understand the chemical composition of plant extracts and pinpoint the presence and concentration of specific compounds like this compound.
A: this compound serves as a building block in synthesizing various chemical compounds. [] For instance, it acts as a precursor for creating crown ethers, cyclic chemical structures known for their ability to selectively bind cations. [] These crown ethers have applications in various fields, including separation science, catalysis, and sensing technologies.
A: this compound plays a crucial role in synthesizing macroporous polymers. [] It serves as a component in the continuous phase of a high internal phase emulsion (HIPE) alongside lauryl methacrylate. [] This emulsion acts as a template for creating porous polymer structures by polymerization. These porous polymers, filled with cyclic carbonate electrolytes, find applications in developing advanced materials, particularly for energy storage devices like batteries. []
A: Yes, research has explored the binding affinity of this compound with alpha-cyclodextrin. [] Studies using isothermal titration calorimetry showed that a rigid duplex alpha-cyclodextrin connected by disulfide bonds exhibited high binding affinity for this compound. [] This interaction, characterized by a remarkably high stability constant, highlights the potential for using this compound in supramolecular chemistry and host-guest complexation studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



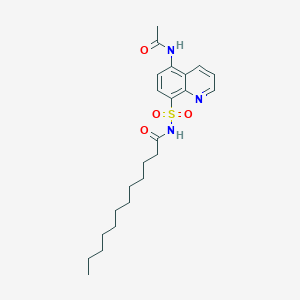
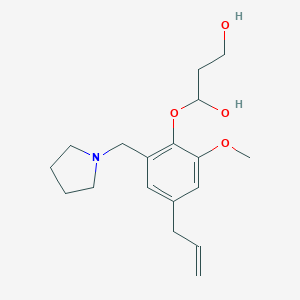
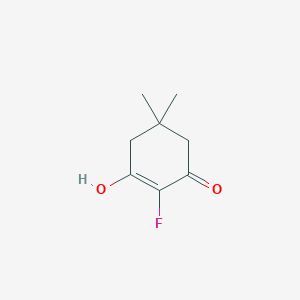
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
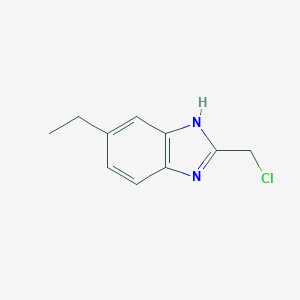
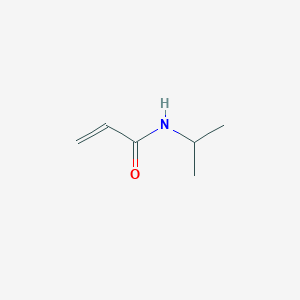
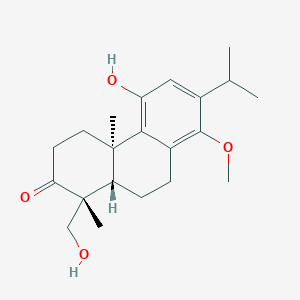
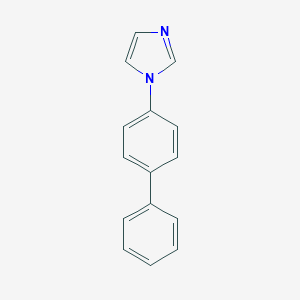
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
